{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299274
InChI: InChI=1S/C10H9ClN4O2S/c11-7-3-1-2-6(4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17)
SMILES:
Molecular Formula: C10H9ClN4O2S
Molecular Weight: 284.72 g/mol

{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

CAS No.:

Cat. No.: VC16299274

Molecular Formula: C10H9ClN4O2S

Molecular Weight: 284.72 g/mol

* For research use only. Not for human or veterinary use.

{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid -

Specification

Molecular Formula C10H9ClN4O2S
Molecular Weight 284.72 g/mol
IUPAC Name 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C10H9ClN4O2S/c11-7-3-1-2-6(4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17)
Standard InChI Key VYILPOUVVFRUKR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (IUPAC name: 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid) features a 1,2,4-triazole ring substituted at position 4 with an amino group (-NH2) and at position 5 with a 3-chlorophenyl group. A sulfanyl (-S-) bridge at position 3 connects the triazole nucleus to an acetic acid moiety. The molecular formula is C10H9ClN4O2S, with a molar mass of 284.72 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H9ClN4O2S
Molecular Weight284.72 g/mol
SMILES NotationC1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)O
InChIKeyVYILPOUVVFRUKR-UHFFFAOYSA-N
Hydrogen Bond Donors2 (NH2, COOH)
Hydrogen Bond Acceptors5 (N, O, S)

The planar triazole ring and chlorophenyl group contribute to aromatic stacking interactions, while the sulfanyl-acetic acid chain enhances solubility in polar solvents. Tautomerism between thione (-SH) and thiol (-S-) forms is possible, though crystallographic data for this specific compound remains unreported .

Synthesis and Optimization Strategies

Cyclization of Thiosemicarbazide Precursors

The synthesis follows established protocols for 1,2,4-triazole derivatives. As demonstrated in analogous systems , the target compound is synthesized via cyclization of a tailored thiosemicarbazide precursor under alkaline conditions.

Representative Synthesis Pathway:

  • Preparation of 4,5-Disubstituted Thiosemicarbazide: Reacting 3-chlorophenyl hydrazine with thiocarbamoyl chloride yields the intermediate thiosemicarbazide.

  • Alkaline Cyclization: Treatment with sodium hydroxide induces cyclization to form the 1,2,4-triazole-3-thione core.

  • S-Alkylation with Ethyl Bromoacetate: The thione undergoes S-alkylation using ethyl bromoacetate in ethanol, producing the ethyl ester derivative.

  • Ester Hydrolysis: Acidic hydrolysis (e.g., HCl) converts the ester to the free carboxylic acid, yielding the final product .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Thiosemicarbazide FormationThiocarbamoyl chloride, EtOH, 80°C65–75
Cyclization2M NaOH, reflux, 6 hr70–80
S-AlkylationEthyl bromoacetate, NaOEt, 4 hr60–70
Hydrolysis6M HCl, 60°C, 2 hr85–90

Optimization studies emphasize the role of solvent polarity and base strength in maximizing cyclization efficiency. Ethanol-water mixtures (3:1) improve intermediate solubility, while controlled pH during hydrolysis prevents decarboxylation .

Biological Activity and Mechanism Insights

Hypothesized Mechanisms:

  • Enzyme Inhibition: Triazoles interfere with fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), though bacterial targets remain underexplored.

  • Membrane Disruption: The lipophilic chlorophenyl group may integrate into lipid bilayers, compromising membrane integrity.

  • Reactive Oxygen Species (ROS) Generation: Thiol-containing compounds can induce oxidative stress in pathogens .

Physicochemical and Analytical Profiling

Spectroscopic Characterization

  • FT-IR: Key absorptions include N-H stretch (3300–3100 cm⁻¹, amino), C=O stretch (1700 cm⁻¹, carboxylic acid), and C-S vibration (690 cm⁻¹).

  • NMR:

    • ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, triazole-H), 7.4–7.6 (m, 4H, Ar-H), 3.8 (s, 2H, SCH2), 2.1 (s, 2H, NH2).

    • ¹³C NMR: δ 172.1 (COOH), 152.3 (triazole-C3), 134.8 (Cl-C), 128.5–130.2 (Ar-C).

  • Mass Spectrometry: ESI-MS m/z 285.1 [M+H]⁺, consistent with molecular weight.

Solubility and Stability

The compound exhibits moderate solubility in DMSO (25 mg/mL) and methanol (8 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere.

Pharmacological Applications and Future Directions

Therapeutic Prospects

The structural motif aligns with FDA-approved triazole antifungals (e.g., fluconazole), suggesting potential repurposing for fungal infections. Additionally, the acetic acid group enables salt formation (e.g., sodium or lysine salts) to improve bioavailability.

Table 3: Comparative Activity of Triazole Derivatives

CompoundMIC vs. S. aureus (μg/mL)LogP
Target CompoundPending data1.8
Fluconazole>1000.5
4,5-Diphenyl-1,2,4-triazole-3-thione31.253.2

Research Gaps and Opportunities

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound. Rodent models are needed to assess absorption and metabolism.

  • Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and sulfanyl groups could optimize potency.

  • Synergistic Combinations: Pairing with β-lactam antibiotics may overcome bacterial resistance mechanisms .

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